molecular formula C23H22N4O2 B11648485 N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide

N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide

Cat. No.: B11648485
M. Wt: 386.4 g/mol
InChI Key: VNMJARKWUJYRTI-UHFFFAOYSA-N
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Description

N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide (CAS Number: 347368-45-0) is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: CHNO

    Molecular Weight: 386.457 g/mol

This compound belongs to the class of hydrazides and contains both an indole moiety and a tetrahydrocarbazole ring. Its unique structure makes it intriguing for various applications.

Chemical Reactions Analysis

Reactions::

    Oxidation: It may undergo oxidation reactions due to the presence of the carbonyl group (2-oxo) in the indole ring.

    Reduction: Reduction reactions could occur, especially at the carbonyl group or other functional groups.

    Substitution: The hydrazide group can participate in substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO).

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.

Major Products:: The specific products depend on reaction conditions and substituents. Further research is needed to explore this.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).

    Medicine: Possible applications in drug discovery due to its unique structure.

    Industry: Limited information, but it may find use in materials science or catalysis.

Mechanism of Action

The exact mechanism remains elusive. researchers speculate that it interacts with specific molecular targets or pathways, potentially modulating cellular processes.

Comparison with Similar Compounds

While detailed comparisons are scarce, this compound’s hybrid structure sets it apart. Similar compounds include other indole-based hydrazides and carbazoles .

Properties

Molecular Formula

C23H22N4O2

Molecular Weight

386.4 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide

InChI

InChI=1S/C23H22N4O2/c28-21(25-26-22-17-9-1-4-10-18(17)24-23(22)29)13-14-27-19-11-5-2-7-15(19)16-8-3-6-12-20(16)27/h1-2,4-5,7,9-11,24,29H,3,6,8,12-14H2

InChI Key

VNMJARKWUJYRTI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)N=NC4=C(NC5=CC=CC=C54)O

Origin of Product

United States

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